molecular formula C9H11FN2 B2678031 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine CAS No. 1315369-06-2

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B2678031
CAS No.: 1315369-06-2
M. Wt: 166.199
InChI Key: BDIIIYWBLXIJNO-UHFFFAOYSA-N
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Description

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine is a chemical compound with the molecular formula C9H11FN2 and a molecular weight of 166.2 g/mol It is a derivative of tetrahydroquinoline, featuring a fluorine atom at the 7th position and an amine group at the 4th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine typically involves multi-step organic reactions. One common method starts with the catalytic reduction of a nitro group in a precursor molecule, followed by the formation of a cyclic imine and further reduction to yield the desired tetrahydroquinoline derivative . The reaction conditions often include the use of hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The amine group can participate in nucleophilic attacks, facilitating various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    7-Fluoroquinoline: Lacks the tetrahydro structure and amine group, resulting in different chemical properties.

    1,2,3,4-Tetrahydroquinoline: Does not have the fluorine atom, affecting its reactivity and binding properties.

    4-Aminoquinoline: Lacks the tetrahydro structure and fluorine atom, leading to different biological activities.

Uniqueness

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine is unique due to the combination of the fluorine atom and the tetrahydroquinoline structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8,12H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIIIYWBLXIJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1N)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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